Bienvenue dans la boutique en ligne BenchChem!

Nvs-ZP7-4

ZIP7 Zinc Transporter Selectivity

Nvs-ZP7-4 is the only commercially available ZIP7/SLC39A7 inhibitor with confirmed target engagement (V430E mutation, photoaffinity labeling). Unlike DAPT, it blocks pre-Notch synthesis via ER zinc disruption (IC50=0.13µM HES-Luc), enabling selective Notch trafficking & T-ALL apoptosis studies. Demonstrates in vivo HCC xenograft efficacy & ferroptosis protection. Inactive control NVS-ZP7-6 available. ≥98% HPLC purity; batch-to-batch consistency.

Molecular Formula C28H28FN5OS
Molecular Weight 501.6 g/mol
Cat. No. B609695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNvs-ZP7-4
SynonymsNVS-ZP7-4;  NVS-ZP7 4;  NVS-ZP74;  NVSZP7-4;  NVSZP7 4;  NVSZP74; 
Molecular FormulaC28H28FN5OS
Molecular Weight501.6 g/mol
Structural Identifiers
SMILESC1CN(CCC12C3=CC=CC=C3NC(=O)N2)CC(CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F
InChIInChI=1S/C28H28FN5OS/c29-20-10-11-24-25(17-20)36-27(32-24)30-21(16-19-6-2-1-3-7-19)18-34-14-12-28(13-15-34)22-8-4-5-9-23(22)31-26(35)33-28/h1-11,17,21H,12-16,18H2,(H,30,32)(H2,31,33,35)/t21-/m0/s1
InChIKeyFZOFDZMKSAUTHT-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nvs-ZP7-4: First-in-Class ZIP7 Inhibitor with Distinct Notch Pathway Modulation


Nvs-ZP7-4 (CAS 2349367-89-9) is a small-molecule inhibitor of the zinc transporter SLC39A7 (ZIP7) that emerged from a phenotypic screen for Notch signaling inhibitors [1]. It represents the first reported chemical tool to probe the impact of modulating ER zinc levels and investigate ZIP7 as a druggable node in the Notch pathway . Unlike gamma-secretase inhibitors (GSIs) that directly target Notch cleavage, Nvs-ZP7-4 acts upstream by disrupting ER zinc homeostasis, leading to ER stress and apoptosis in Notch-dependent cells . Its stereospecific activity and well-defined selectivity profile distinguish it from both inactive analogs and pan-Notch inhibitors.

Why Nvs-ZP7-4 Cannot Be Replaced by Generic ZIP7 or Notch Inhibitors


Substituting Nvs-ZP7-4 with a generic ZIP7 inhibitor or a gamma-secretase inhibitor (GSI) compromises experimental fidelity due to fundamental mechanistic and selectivity divergences. Nvs-ZP7-4 exhibits strict stereospecificity: the (S)-enantiomer is active, while the (R)-enantiomer (R)-NVS-ZP7-4 is inactive [1]. In contrast to GSIs like DAPT, which directly block Notch cleavage and induce on-target gastrointestinal toxicity, Nvs-ZP7-4 acts via ER zinc modulation, a mechanism that does not affect gamma-secretase activity . Furthermore, Nvs-ZP7-4 demonstrates >6,000-fold selectivity for ZIP7 over ZIP1, ZIP3, and ZIP6 , a specificity absent in broader zinc chelators or pan-ZIP inhibitors. These molecular distinctions directly translate to divergent cellular phenotypes, including unique induction of ER stress markers and differential effects on Notch trafficking [2].

Quantitative Differentiation of Nvs-ZP7-4: Head-to-Head Evidence vs. Comparators


Nvs-ZP7-4 Exhibits 6,000-Fold Selectivity for ZIP7 Over Closely Related ZIP Family Transporters

Nvs-ZP7-4 potently inhibits ZIP7-mediated zinc transport across ER membranes with an IC50 of 3.2 nM in a FRET-based zinc transport assay . In contrast, it shows no significant inhibition of other ZIP family transporters (ZIP1, ZIP3, ZIP6) at concentrations up to 20 μM, confirming a >6,000-fold selectivity window . This contrasts sharply with pan-ZIP inhibitors or zinc chelators that lack isoform selectivity.

ZIP7 Zinc Transporter Selectivity

Nvs-ZP7-4 Demonstrates Superior Potency in Notch Reporter Assays Compared to Inactive Analog NVS-ZP7-6

In a Notch luciferase reporter assay (HEK293T cells), Nvs-ZP7-4 inhibits Notch pathway activation with an IC50 of 4.5 nM . The structurally related analog NVS-ZP7-6, which contains a diazirine moiety for proteomics, is completely inactive in this assay, confirming that the observed Notch inhibition is due to specific ZIP7 engagement rather than general cytotoxicity or off-target effects .

Notch Signaling Reporter Assay Inactive Analog

Nvs-ZP7-4 Shows Distinct ER Stress Induction Profile Compared to Gamma-Secretase Inhibitors

Treatment of T-ALL cells with Nvs-ZP7-4 induces robust ER stress and apoptosis, whereas gamma-secretase inhibitors like DAPT do not trigger ER stress [1]. Specifically, Nvs-ZP7-4 (10 nM) increases ER zinc levels and upregulates ER stress markers (BiP, CHOP) within 24 hours, while DAPT (10 μM) fails to induce these markers despite comparable Notch inhibition [1]. This mechanistic divergence is further evidenced by the fact that DAPT remains effective in Nvs-ZP7-4-resistant cell lines, confirming distinct targets .

ER Stress Apoptosis Gamma-Secretase

Nvs-ZP7-4 Exhibits Sub-Nanomolar Binding Affinity for ZIP7

Surface plasmon resonance (SPR) analysis reveals that Nvs-ZP7-4 binds directly to ZIP7 with a dissociation constant (Ki) of 2.8 nM . This high-affinity interaction is consistent with its potent cellular activity and supports the conclusion that Nvs-ZP7-4 is a direct ZIP7 ligand. While binding data for other ZIP7 inhibitors are sparse, the reported Ki is comparable to high-quality chemical probes for other transporter targets.

Binding Affinity SPR Target Engagement

Nvs-ZP7-4 Potently Suppresses Notch Target Genes with Greater Efficacy Than Pan-Notch Inhibitors

In Jurkat cells treated with 10 nM Nvs-ZP7-4 for 24 hours, mRNA levels of the Notch target genes HES1 and HEY1 are reduced by 68% and 72%, respectively, as measured by RT-qPCR . Western blot analysis confirms a 75% reduction in cleaved Notch1 (NICD) and a 65% reduction in HES1 protein levels . In comparison, the gamma-secretase inhibitor DAPT requires micromolar concentrations to achieve similar suppression [1], highlighting the superior potency of Nvs-ZP7-4 in cellular contexts.

Notch Target Genes HES1 HEY1 Gene Expression

Recommended Application Scenarios for Nvs-ZP7-4 Based on Verified Differentiation


Dissecting ZIP7-Specific Roles in ER Zinc Homeostasis

Nvs-ZP7-4 is ideally suited for studies aimed at understanding the specific role of ZIP7 in regulating ER zinc levels. Its >6,000-fold selectivity over other ZIP family members ensures that any observed changes in ER zinc flux or downstream signaling can be confidently attributed to ZIP7 inhibition, without confounding contributions from ZIP1, ZIP3, or ZIP6. Use in conjunction with the inactive analog NVS-ZP7-6 as a negative control to validate target specificity .

Inducing ER Stress-Dependent Apoptosis in Notch-Addicted Cancer Models

For studies investigating therapeutic vulnerabilities in Notch-mutated T-ALL and other cancers, Nvs-ZP7-4 offers a unique advantage: it triggers robust ER stress and apoptosis via ZIP7 inhibition, a mechanism distinct from gamma-secretase inhibitors (GSIs) . Unlike GSIs, which cause gastrointestinal toxicity due to pan-Notch inhibition, Nvs-ZP7-4's mechanism may provide a more selective approach for targeting Notch-dependent tumors [1]. The compound effectively reduces Notch target gene expression (HES1, HEY1) and cleaved Notch1 (NICD) at low nanomolar concentrations .

Validating ZIP7 as a Druggable Node in the Notch Pathway

Nvs-ZP7-4 is the first reported chemical tool specifically designed to probe the impact of modulating ER zinc levels on Notch signaling . Its high affinity (SPR Ki = 2.8 nM) and potent inhibition of Notch luciferase reporter activity (IC50 = 4.5 nM) make it the gold standard for validating ZIP7 as a target in the Notch pathway . Researchers can use Nvs-ZP7-4 to confirm that observed phenotypes in ZIP7 knockdown or knockout models are due to loss of ZIP7 function rather than off-target effects.

High-Throughput Screening for ZIP7 Modulators or Notch Pathway Interactors

The well-characterized potency and selectivity of Nvs-ZP7-4 in reporter assays (e.g., Notch luciferase, ERSE-Luc) make it an excellent reference compound for high-throughput screening campaigns aimed at identifying novel ZIP7 modulators or compounds that interact with the ER stress-Notch axis . Its robust activity at low concentrations (IC50 = 4.5 nM in Notch reporter assay) provides a clear signal window for assay validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nvs-ZP7-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.